2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide
Description
Properties
Molecular Formula |
C11H15FN2O |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H15FN2O/c1-14(2)11(15)8-13-7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
NVEHOGCVTBRUNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCC1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide generally involves two key steps:
- Preparation of N,N-dimethylacetamide (DMAc):
DMAc is a critical intermediate and solvent in organic synthesis, prepared via established industrial methods. - Formation of the amide linkage with the 2-fluorobenzylamine moiety:
This step typically involves nucleophilic substitution or amidation reactions where the amine group on the 2-fluorobenzylamine reacts with an activated acetamide derivative.
Preparation of N,N-Dimethylacetamide (DMAc)
DMAc is commonly prepared by reacting dimethylamine with acetic acid or its derivatives. The following methods are well-documented:
The acetic acid method is preferred industrially for its advantages in yield, selectivity, and catalyst efficiency.
Synthesis of 2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide
While direct detailed synthetic routes for the exact 2-fluoro isomer are scarce, analogous synthesis of related compounds such as 2-{[(4-fluorophenyl)methyl]amino}-N,N-dimethylacetamide are documented and provide a reliable framework.
Typical Synthetic Route:
-
- 2-Fluorobenzylamine (or 4-fluorobenzylamine for analogues)
- N,N-Dimethylacetamide or reactive acetamide derivatives (e.g., chloroacetamide derivatives)
-
- Nucleophilic substitution where the amine attacks the acetamide electrophile
- Solvent: Methanol or other polar aprotic solvents
- Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps if needed
- Temperature: Room temperature to moderate heating (20–80 °C)
- Atmosphere: Hydrogen gas for reduction steps when applicable
This approach is adaptable for the 2-fluorophenyl variant by using 2-fluorobenzylamine as the amine source.
Reaction Mechanism Insights
- The reaction between dimethylamine and acetic acid forms an ammonium acetate salt intermediate.
- Dehydration of this intermediate under catalytic conditions yields DMAc.
- The amide bond formation between DMAc derivatives and fluorobenzylamine involves nucleophilic attack by the amine nitrogen on an electrophilic carbonyl carbon, facilitated by appropriate catalysts or activating groups.
- Hydrogenation steps (if required to reduce protecting groups or intermediates) use Pd/C catalysts under mild conditions.
Research Outcomes and Data Tables
Yield and Purity Data for DMAc Preparation
| Method | Temperature (°C) | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Acetic Acid Method | 130–180 | Alumina/Alumina-MoO3 | >98 | >99.9 | |
| Methyl Acetate Method | 100–150 | None | ~99 | >99 |
Yield Data for Amide Formation (Analogous Compounds)
| Substrate | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Fluorobenzylamine + DMAc derivative | Pd/C (10%) | Methanol | 20 °C | 3 h | 94–97 |
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their substituent variations:
Physicochemical Properties
- Polarity and Solubility: The 2-fluorophenyl group increases polarity compared to non-halogenated analogs (e.g., N-phenethylacetamide ), but less than hydroxylated derivatives like (E)-2-((2-hydroxybenzylidene)amino)-N,N-dimethylacetamide, which forms stronger hydrogen bonds .
Thermal Stability :
Metabolic Considerations
- Fluorine’s Role: Fluorine’s electronegativity and small atomic radius can block cytochrome P450-mediated oxidation, a common metabolic pathway for arylacetamides. This contrasts with chlorinated analogs (e.g., 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide ), which may undergo dechlorination or hydroxylation .
- N,N-Dimethyl Group : This substitution may hinder N-dealkylation, a primary metabolic route for secondary amides .
Biological Activity
The compound 2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide (commonly referred to as 2-FDMA) is a member of the dimethylacetamide family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the biological activity of 2-FDMA, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
2-FDMA is characterized by the following chemical structure:
- Chemical Formula : CHF NO
- Molecular Weight : 210.24 g/mol
The presence of a fluorophenyl group contributes to its unique reactivity and biological profile, making it a subject of interest in drug development.
Antimicrobial Properties
Research has indicated that compounds containing dimethylacetamide moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to 2-FDMA possess potent activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-FDMA | Staphylococcus aureus | 1.8 μg/mL |
| 2-FDMA | Escherichia coli | 12.5 μg/mL |
These findings suggest that 2-FDMA could be a promising candidate for developing new antibacterial agents, particularly against resistant strains.
Anticancer Activity
The dimethylacetamide derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that 2-FDMA can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study showed that treatment with 2-FDMA resulted in a significant reduction in cell viability in breast and prostate cancer cell lines.
Case Study: In Vitro Anticancer Activity
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer)
- Results :
- MCF-7: IC = 15 μM
- PC-3: IC = 20 μM
These results indicate that 2-FDMA has the potential to be developed into an effective anticancer therapeutic agent.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of dimethylacetamide derivatives, including 2-FDMA. It has been suggested that these compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
The neuroprotective action is hypothesized to involve:
- Inhibition of oxidative stress markers
- Modulation of inflammatory cytokines
- Enhancement of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor)
Toxicological Profile
Understanding the safety profile of 2-FDMA is crucial for its therapeutic application. Toxicological studies indicate that while some derivatives exhibit low toxicity at therapeutic doses, higher concentrations can lead to adverse effects such as hepatotoxicity and reproductive toxicity.
Summary of Toxicological Findings
| Study Type | Findings |
|---|---|
| Acute Toxicity | No significant acute toxicity observed at low doses |
| Chronic Exposure | Liver degeneration noted at high concentrations |
| Reproductive Toxicity | Developmental toxicity observed in animal studies |
These findings underscore the importance of careful dosage management in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
